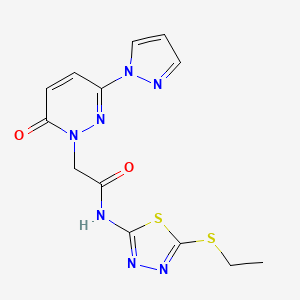

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at the 5-position. The acetamide moiety is connected to a pyridazinyl ring, which is further substituted with a 1H-pyrazole ring at the 3-position and a ketone group at the 6-position. The synthesis of analogous compounds typically involves multi-step reactions, including nucleophilic substitution and coupling reactions, with characterization via NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O2S2/c1-2-23-13-17-16-12(24-13)15-10(21)8-20-11(22)5-4-9(18-20)19-7-3-6-14-19/h3-7H,2,8H2,1H3,(H,15,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRSTKCFKMMZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide can be achieved through multi-step organic synthesis:

Formation of the 1,3,4-Thiadiazole Ring: : Starting with a suitable dithioamide, the 1,3,4-thiadiazole ring is synthesized through a cyclization reaction using a nitrile and a hydrazine derivative.

Introduction of the Ethylthio Group: : An ethylthio group is introduced into the thiadiazole ring via a nucleophilic substitution reaction.

Synthesis of the Pyridazine Moiety: : The pyridazine ring is prepared by cyclizing a hydrazine with an appropriate diketone.

Formation of the Acetamide Linker: : The final step involves connecting the two heterocyclic systems through an acetamide linkage, typically using an acid chloride or an amine coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-efficiency. Large-scale reactions might include automated synthesis machines and continuous flow chemistry techniques to enhance the production rate and consistency.

Chemical Reactions Analysis

Formation of the Thiadiazole Core

Thiadiazole rings are typically synthesized via cyclization reactions involving thioamides or thiosemicarbazones. For example:

-

Route A : Reaction of 2-amino-5-(ethylthio)-1,3,4-thiadiazole with acetyl chloride to introduce the acetamide group.

-

Route B : Cyclization of thiourea derivatives with carbonyl compounds (e.g., ketones or acids) under acidic or basic conditions, often employing catalysts like sodium hydroxide or sulfuric acid .

Incorporation of the Pyrazole-Pyridazine Moiety

The pyridazine core (6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl) likely arises from:

-

Condensation reactions between pyrazole derivatives and pyridazine precursors (e.g., β-keto esters or hydrazones) under basic conditions.

-

Cyclization of appropriately substituted hydrazines with carbonyl compounds, followed by dehydrogenation to form the pyridazine ring .

Amide Bond Formation

The acetamide linkage between the thiadiazole and pyridazine moieties is typically formed via:

-

N-acylation : Reaction of the thiadiazole amine with acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine or triethylamine .

-

Amide Coupling : Use of coupling reagents (e.g., HATU, EDCl) for efficient synthesis, especially in cases where direct acylation is challenging.

Key Reaction Conditions and Catalysts

| Reaction Type | Conditions | Catalysts/Reagents |

|---|---|---|

| Thiadiazole cyclization | Reflux in ethanol/water mixtures or room temperature under acidic/basic conditions | Sulfuric acid, sodium hydroxide, or HCl |

| Pyrazole-pyridazine synthesis | Heating under inert atmospheres (N₂) with solvents like DMF or THF | Sodium methoxide, hydrazine derivatives |

| Amide bond formation | Room temperature or 0–5°C with aprotic solvents (DCM, THF) | Pyridine, DMAP, or coupling reagents |

Electrophilic Substitution

-

Thiadiazole Ring : Electron-deficient thiadiazoles undergo electrophilic substitution at the 2-position (adjacent to the sulfur atom), enabling functionalization with nucleophiles .

-

Pyridazine Ring : The 3-position (substituted with pyrazole) is reactive toward electrophilic attack due to the electron-withdrawing oxo group .

Hydrolysis and Rearrangement

-

Amide Hydrolysis : Under acidic/basic conditions, the acetamide group can hydrolyze to carboxylic acid or amine derivatives, depending on the reaction conditions.

-

Cyclization Reversibility : Thiadiazole and pyridazine rings may undergo ring-opening under extreme conditions (e.g., strong acids/bases), though stability is typically high .

Biological Activity and Mechanistic Insights

While the exact biological profile of the target compound is unreported, analogous thiadiazole-pyrazole/pyridazine derivatives exhibit:

-

COX-II Inhibition : Thiadiazole derivatives with pyrazole substitutions (e.g., PYZ38, PYZ39) show selective COX-II inhibition, likely via binding to the enzyme’s active site .

-

Anti-inflammatory Effects : Pyrazole-linked thiadiazoles often interact with inflammatory pathways, modulating cytokine production or enzyme activity .

| Compound | Activity | Key Mechanism |

|---|---|---|

| PYZ38 | COX-II IC₅₀ = 1.33 μM; Selectivity >60 | Hydrogen bonding with Asp125 in COX-II |

| PYZ39 | COX-II IC₅₀ = 6.5 μM | Interaction with COX-II active site residues |

Challenges and Optimization Strategies

-

Yield and Purity : Thiadiazole and pyridazine synthesis often suffer from side reactions (e.g., polymerization, ring-opening). Optimization may involve:

-

Scalability : Industrial-scale production may require continuous flow reactors to enhance yield and reduce batch-to-batch variability.

Structural Comparison with Analogues

| Feature | Target Compound | Analogue (e.g., PYZ38) |

|---|---|---|

| Core Structure | Thiadiazole + pyridazine + pyrazole | Thiadiazole + pyrazole + chromenone |

| Reactivity | High electrophilicity at pyridazine 3-position | Reactivity focused on thiadiazole 2-position |

| Biological Target | Likely COX-II or kinase enzymes | COX-II inhibition with selectivity >60 |

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiadiazoles exhibit significant biological activities:

- Antimicrobial Activity : Compounds containing thiadiazole rings have been shown to possess antimicrobial properties against various bacterial strains. For instance, modifications in substituents can enhance their effectiveness against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The structure of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide suggests potential anticancer activity. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms .

- Anti-inflammatory Effects : Related compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This positions the compound as a candidate for further exploration in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound:

| Substituent | Effect on Activity | Biological Activity |

|---|---|---|

| Electron-donating groups (e.g., -OCH₃) | Increase anticancer and antioxidant potential | Enhanced cell proliferation inhibition |

| Electron-withdrawing groups (e.g., -Cl) | Increase antimicrobial potential | Effective against various pathogens |

| Variations in thiadiazole substituents | Modulate overall biological activity | Diverse therapeutic applications |

Research suggests that specific modifications can lead to improved efficacy against targeted diseases .

Case Studies and Research Findings

Several studies have explored the applications of thiadiazole derivatives:

- A study highlighted the synthesis and evaluation of thiadiazole-based compounds for their anticancer properties, revealing promising results in inhibiting tumor growth in vitro .

- Another research focused on the anti-inflammatory capabilities of similar compounds, demonstrating effective inhibition of COX enzymes comparable to established non-steroidal anti-inflammatory drugs .

Mechanism of Action

The compound's mechanism of action can be attributed to its ability to interact with various molecular targets. This includes:

Enzyme Inhibition: : By binding to active sites or allosteric sites of enzymes, it can modulate their activity.

Receptor Binding: : It may mimic or block the binding of natural ligands to receptors, influencing signal transduction pathways.

Pathway Modulation: : Its influence on molecular pathways could result from direct interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-thiadiazole derivatives modified with pyridazine and pyrazole rings. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The thienyl-substituted analog (CAS 872704-30-8) exhibits low water solubility (1.5 µg/mL), suggesting that pyrazole or dimethylpyrazole substituents (as in the target compound) may offer better solubility profiles .

Steric and Electronic Modifications :

- Cyclohexyl and isobutyl groups introduce steric bulk, which could reduce binding affinity to target proteins but enhance metabolic stability .

- The dimethylpyrazole moiety in analogs may enhance electronic interactions (e.g., hydrogen bonding) compared to the unsubstituted pyrazole in the target compound.

Synthetic Accessibility :

- The target compound and its analogs are synthesized via similar routes, such as coupling acetamide derivatives with functionalized thiadiazoles . However, the ethylthio group requires careful optimization to avoid side reactions during substitution .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and a pyridazinone moiety. Its molecular formula is , with a molecular weight of approximately 387.48 g/mol. The presence of the ethylthio group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance, a series of 5-substituted thiadiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 10.5 | Apoptosis |

| MCF7 | 12.3 | Cell Cycle Arrest |

Antimicrobial Activity

Thiadiazole compounds are also recognized for their antimicrobial properties. Studies have reported that derivatives similar to this compound exhibit potent antibacterial and antifungal activities. For example, compounds in this class have shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives are well-documented. The compound has been evaluated in models of inflammation where it demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various thiadiazole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antimicrobial Screening

A systematic screening of thiadiazole derivatives against common pathogens revealed that this compound exhibited superior antimicrobial activity compared to standard antibiotics.

Q & A

Q. What are the common synthetic routes for preparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide and related heterocyclic acetamides?

- Methodological Answer : The synthesis typically involves multi-step heterocyclization and alkylation reactions. For example:

Hydrazinolysis of esters (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) to form hydrazides.

Nucleophilic addition with aryl isothiocyanates to generate thiosemicarbazides.

Alkaline heterocyclization to form 1,3,4-triazole or thiadiazole cores.

Alkylation with halogenated acetamides to introduce the acetamide moiety.

Reaction conditions (solvent, temperature, catalyst) are optimized for yield and purity, as demonstrated in analogous syntheses .

Q. How is the molecular structure of such a compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, analogous compounds (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) were analyzed using single-crystal X-ray diffraction to determine bond lengths, angles, and packing arrangements . Complementary techniques include:

- 1H/13C NMR : To verify proton environments and carbon frameworks.

- IR spectroscopy : To confirm functional groups (e.g., C=O, N-H stretches).

- LC-MS/HRMS : For molecular weight and purity assessment .

Advanced Research Questions

Q. How can computational tools guide the optimization of reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searching can predict energy barriers and intermediates, reducing trial-and-error experimentation. For example:

Transition state analysis : Identifies rate-limiting steps in heterocyclization.

Solvent/catalyst screening : Computational solvation models (e.g., COSMO-RS) optimize polarity and catalyst interactions.

Machine learning : Trains on historical reaction data to recommend optimal conditions (temperature, molar ratios).

These methods align with the ICReDD framework for "chemical reaction design and discovery" .

Q. What strategies resolve contradictions between spectroscopic data and predicted molecular configurations?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Approaches include:

Variable-temperature NMR : Detects tautomeric equilibria or conformational flexibility.

DSC/TGA : Assesses thermal stability and phase transitions.

Complementary crystallography : Compare X-ray structures of derivatives (e.g., thioacetamide vs. acetamide analogs) to identify steric/electronic influences .

DFT conformational analysis : Computes energy-minimized structures to match experimental spectra .

Q. How can biological activity predictions for this compound be validated experimentally?

- Methodological Answer : Computational predictions (e.g., PASS software for antimicrobial/anticancer activity) require in vitro/in vivo validation:

Molecular docking : Prioritize targets (e.g., kinases, enzymes) with high binding affinity scores.

Enzyme assays : Test inhibition of predicted targets (e.g., COX-2, EGFR).

ADMET profiling : Assess solubility, metabolic stability, and toxicity using hepatocyte microsomes or Caco-2 models.

For example, pyrazole-triazole hybrids showed validated activity against Staphylococcus aureus via membrane disruption assays .

Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?

- Methodological Answer : Rigorous impurity profiling involves:

HPLC-DAD/ELSD : Quantifies residual starting materials/by-products.

ICP-MS : Detects trace metal catalysts (e.g., Pd from cross-coupling steps).

XRD : Identifies polymorphic impurities in crystalline batches.

NMR relaxation studies : Monitors degradation products (e.g., hydrolyzed acetamide).

Thresholds follow ICH Q3A/B guidelines for pharmaceutical intermediates .

Data Contradiction and Optimization Challenges

Q. How should researchers address conflicting bioactivity results between in silico predictions and in vitro assays?

- Methodological Answer : Discrepancies may stem from false-positive docking poses or assay conditions. Mitigation strategies:

Blind docking : Test multiple conformations to avoid pose bias.

SPR/BLI : Validate binding kinetics (ka/kd) for hit compounds.

Counter-screens : Rule out nonspecific interactions (e.g., aggregation).

Structure-activity relationship (SAR) : Synthesize analogs to refine pharmacophore models.

For instance, pyridazine derivatives initially predicted as kinase inhibitors were re-evaluated using phospho-antibody arrays .

Q. What experimental designs improve yield in challenging alkylation steps?

- Methodological Answer : Low yields in alkylation often result from steric hindrance or poor nucleophilicity. Solutions include:

Microwave-assisted synthesis : Enhances reaction rates and selectivity.

Phase-transfer catalysis : Uses TBAB or crown ethers to solubilize reactants.

Protecting groups : Temporarily block reactive sites (e.g., Boc for amines).

DoE (Design of Experiments) : Statistically optimizes variables (e.g., solvent polarity, base strength).

Case studies on triazole-thiadiazole hybrids achieved >80% yields via these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.